molecular formula C12H2Br8O B041040 2,2',3,3',4,4',5,6-Octabromodiphenyl ether CAS No. 446255-38-5

2,2',3,3',4,4',5,6-Octabromodiphenyl ether

Cat. No. B041040
M. Wt: 801.4 g/mol
InChI Key: GPQLSLKPHQEEOP-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether, also known as PBDE 37, is a polybrominated diphenyl ether and an organobromine compound . It is used as a flame retardant in consumer products .


Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether is CHBrO . The average mass is 801.376 Da and the monoisotopic mass is 793.357178 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether include a density of 2.8±0.1 g/cm3, a boiling point of 526.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.1±3.0 kJ/mol, and the flash point is 221.0±28.6 °C .

Scientific Research Applications

  • Metabolite Studies : Marsh et al. (2006) identified hydroxylated metabolites in rats exposed to a tetrabromodiphenyl ether, providing insights into its effects on the body (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

  • Synthetic Applications : A study on 3,3',4,4'-Tetraaminodiphenyl ether, a related compound, showed potential in organic synthesis and catalysis (Yu, 2007).

  • Environmental Safety : Gerecke et al. (2005) demonstrated that microbially mediated reductive debromination of BDE-209 can form octa- and nonabromodiphenyl ether congeners, enhancing environmental safety (Gerecke et al., 2005).

  • Analytical and Toxicological Studies : Syntheses of authentic octaBDE congeners, including 2,2',3,3',4,4',5,6-Octabromodiphenyl ether, are used as standards in analytical, toxicological, and stability studies, as well as investigations of physical-chemical properties (Teclechiel, Christiansson, Bergman, & Marsh, 2007).

  • Developmental Neurotoxicity Research : Viberg et al. (2006) found that exposure to higher brominated diphenyl ethers, including octabromodiphenyl ether, can impair spontaneous behavior and learning and memory functions in mice (Viberg, Johansson, Fredriksson, Eriksson, Marsh, & Eriksson, 2006).

  • Flame Retardant Applications : Polybrominated diphenyl ethers, including octabromodiphenyl ether, are commonly used as additives in polymers and textiles to inhibit fire development (Sjödin et al., 1999).

  • Environmental Monitoring : Winnberg et al. (2014) identified novel octabrominated phenolic diphenyl ether in blue mussels, highlighting its importance for environmental monitoring (Winnberg, Rydén, Löfstrand, Asplund, Bignert, & Marsh, 2014).

Safety And Hazards

2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether is an environmental pollutant that may lead to pregnancy failure . It is also found in food and meats, posing a significant risk to humans (especially during pregnancy) and/or animals that consume it .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLSLKPHQEEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074774
Record name PBDE 195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,4',5,6-Octabromodiphenyl ether

CAS RN

446255-38-5
Record name 2,2',3,3',4,4',5,6-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBDE 195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWT046P97I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
D Teclechiel, A Christiansson… - … science & technology, 2007 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) are additive brominated flame retardants (BFRs), which have become widespread pollutants in abiotic and biotic environments including man. …
Number of citations: 22 pubs.acs.org
D Teclechiel - 2008 - diva-portal.org
Polybrominated diphenyl ethers (PBDEs) make up an important class of brominated flame retardants. The present production is mainly concentrated to DecaBDE but until recently also …
Number of citations: 4 www.diva-portal.org
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
S Hammann, J Conrad, W Vetter - Journal of Chromatography A, 2015 - Elsevier
Countercurrent chromatography (CCC) is a technique, which uses two immiscible liquid phases for a separation process in a long and hollow tube. The technique allows the separation …
Number of citations: 7 www.sciencedirect.com
A Christiansson - 2008 - diva-portal.org
Adding chemicals to materials to decrease flammability can be dated back to as early as 450 BC when the Egyptians used alum to reduce flammability of wood. Almost 2500 years later …
Number of citations: 1 www.diva-portal.org
D Teclechiel, M Sundström, G Marsh - Chemosphere, 2009 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) which have become widespread environmental pollutants due to their persistence and …
Number of citations: 33 www.sciencedirect.com
MY Ahn, TR Filley, CT Jafvert, L Nies… - … science & technology, 2006 - ACS Publications
The photodebromination of decabromodiphenyl ether (BDE-209) adsorbed onto six different solid matrixes was investigated in sunlight and by irradiation with 350 ± 50 nm lamps (four …
Number of citations: 304 pubs.acs.org
C Shi, Y Hu, T Kobayashi, N Zhang, H Kuramochi… - Bioresource …, 2019 - Elsevier
In this study, a 200-day deca-brominated diphenyl ether (deca-BDE) degradation activity experiment was carried out, using consumer-use curtain material as the substrate. During the …
Number of citations: 12 www.sciencedirect.com
P Serôdio, MS Cabral, JMF Nogueira - Journal of Chromatography A, 2007 - Elsevier
Stir bar sorptive extraction and liquid desorption (LD) followed by large volume injection and capillary gas chromatography coupled to mass spectrometry (SBSE-LD-LVI-GC-MS), had …
Number of citations: 91 www.sciencedirect.com
YM Kuo, MS Sepúlveda, TM Sutton, HG Ochoa-Acuna… - Ecotoxicology, 2010 - Springer
Decabromodiphenyl ether (BDE 209) is the main congener in the commonly used commercial flame retardant mixture, “deca-BDE”. There is evidence showing that fish can debrominate …
Number of citations: 28 link.springer.com

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